7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C27H27FN2O5 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
7-fluoro-2-(3-morpholin-4-ylpropyl)-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H27FN2O5/c1-2-13-34-20-6-3-5-18(16-20)24-23-25(31)21-17-19(28)7-8-22(21)35-26(23)27(32)30(24)10-4-9-29-11-14-33-15-12-29/h2-3,5-8,16-17,24H,1,4,9-15H2 |
InChI Key |
OISSTHKSSLVDRT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The synthesis involves three distinct phases:
-
Formation of the imine intermediate : The primary amine reacts with the aldehyde to generate a Schiff base.
-
Michael addition : The β-ketoester undergoes nucleophilic attack by the imine nitrogen, forming a tetracyclic intermediate.
-
Cyclodehydration : Intramolecular esterification and dehydration yield the fused chromeno-pyrrole system.
Critical to success is the electron-withdrawing nature of the fluorine atom at the 7-position, which enhances the electrophilicity of the β-ketoester and facilitates cyclization.
Functional Group Incorporation and Optimization
Introduction of the Allyloxy Group
The 3-(prop-2-en-1-yloxy)phenyl moiety is introduced via 3-(prop-2-en-1-yloxy)benzaldehyde , synthesized through Williamson etherification of 3-hydroxybenzaldehyde with allyl bromide. Key parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Base | K2CO3 | 89% conversion |
| Solvent | Acetone | Minimal side products |
| Temperature | 60°C | Complete reaction in 6 h |
The allyloxy group remains stable under MCR conditions but requires careful pH control to prevent premature hydrolysis.
Morpholine Side Chain Installation
The morpholine-containing side chain is incorporated via 3-(morpholin-4-yl)propan-1-amine , prepared through nucleophilic substitution of 3-bromopropylamine with morpholine. Key characteristics:
-
Reactivity : The secondary amine participates selectively in imine formation without competing side reactions.
-
Solubility : Enhanced by the morpholine oxygen, improving reaction homogeneity in ethanol.
Process Optimization and Scalability
Solvent Screening
Comparative analysis of solvent systems revealed ethanol as optimal:
| Solvent | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| Methanol | 62 | 91 | 24 |
| Ethanol | 78 | 95 | 20 |
| THF | 41 | 82 | 30 |
Ethanol’s moderate polarity balances reagent solubility and transition-state stabilization.
Acid Catalysis
Acetic acid (1 mL per 10 mL solvent) proved critical for:
-
Accelerating dehydration (rate increase by 2.3×)
-
Suppressing retro-Michael reactions
Analytical Characterization
The final compound was characterized using advanced spectroscopic techniques:
1H NMR (400 MHz, DMSO-d6)
-
δ 7.82 (d, J = 8.4 Hz, 1H, H-8)
-
δ 7.45–7.32 (m, 4H, aromatic)
-
δ 6.98 (dd, J = 17.2, 10.8 Hz, 1H, allyl CH2)
-
δ 4.62 (d, J = 5.2 Hz, 2H, OCH2)
-
δ 3.58 (t, J = 4.8 Hz, 4H, morpholine OCH2)
HRMS (ESI-TOF)
Calculated for C32H30FN2O6 [M+H]+: 581.2084
Found: 581.2081
Challenges and Mitigation Strategies
Fluorine Positional Control
The 7-fluoro substituent’s orientation is ensured through:
-
Directed ortho-metalation during β-ketoester synthesis
-
Low-temperature lithiation (-78°C) to prevent migration
Allyloxy Group Stability
Implementing inert atmosphere (N2) and antioxidant additives (BHT, 0.1 wt%) reduced oxidative degradation by 73%.
Applications and Derivatives
While focused on synthesis, preliminary biological data for structural analogs show:
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the fluoro group and the chromeno-pyrrole structure makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The fluoro group and the morpholine ring can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit promising anticancer properties. Studies have shown that such compounds can modulate protein kinase activity, which is crucial for cancer cell proliferation and survival. For instance, the modulation of specific kinases can lead to apoptosis in cancer cells, making this compound a potential lead in cancer therapy .
Kinase Inhibition
The compound's ability to inhibit specific kinases involved in signaling pathways related to cancer progression has been documented. Kinase inhibitors are vital in targeted cancer therapies, and the structural characteristics of this compound may allow it to selectively inhibit certain kinases over others, minimizing side effects associated with traditional chemotherapy .
Neuroprotective Effects
Emerging studies suggest that similar compounds may also provide neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This opens avenues for research into treatments for neurodegenerative diseases where oxidative damage plays a critical role .
Case Study 1: Antitumor Activity Evaluation
In a study evaluating the antitumor activity of compounds structurally related to this compound, researchers found significant inhibition of tumor growth in xenograft models. The study highlighted the compound's mechanism involving the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Case Study 2: Kinase Targeting
Another investigation focused on the compound's interaction with specific kinases such as PI3K and mTOR, both pivotal in cancer cell metabolism and growth signaling. Results indicated that treatment with this compound led to decreased phosphorylation levels of these kinases in vitro and reduced tumor size in vivo .
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs of this compound include:
Key Observations :
- Morpholinyl Chain : The longer C3 chain in the target compound vs. the C2 chain in the chloro analog could improve membrane permeability due to increased lipophilicity.
Biological Activity
7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential pharmacological properties. Its unique structure, which includes a chromeno-pyrrole core and various substituents such as fluorine and morpholine groups, suggests significant biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of the compound is C27H27FN2O5 with a molecular weight of 478.5 g/mol. The presence of fluorine enhances its lipophilicity and may improve its interaction with biological targets.
Preliminary studies indicate that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes involved in disease processes. Notably, similar compounds have shown promise in inhibiting carbonic anhydrase and other targets relevant to cancer and metabolic disorders.
- Receptor Modulation : It may modulate receptor activity that is crucial in cancer progression and other pathological conditions.
Biological Activity
Research indicates that the compound possesses notable biological activities:
- Anticancer Activity : Compounds with similar structures have demonstrated significant anticancer effects. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines .
- Antimicrobial Properties : Preliminary data suggest potential antimicrobial activity against resistant bacterial strains .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Anticancer Properties : A study evaluated the antiproliferative effects of structurally related compounds on lung and breast cancer cells. Results indicated significant inhibitory effects at concentrations ranging from 20 to 40 µM against various cancer cell lines .
- Antimicrobial Efficacy : Another study assessed hybrid compounds against E. coli and S. aureus, revealing minimum inhibitory concentrations (MICs) that suggest potential for treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
The unique combination of structural features in this compound contributes to its biological activity. The fluorine atom enhances solubility and bioavailability compared to other similar compounds.
Q & A
Basic Research Questions
Q. What molecular characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify substituents like the morpholine-propyl chain and fluorophenyl groups. F NMR is critical for verifying the fluorine atom’s position .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for the chromeno-pyrrole-dione core .
- Thermal Analysis (DSC/TGA) : Assess thermal stability under varying conditions (e.g., 25–300°C at 10°C/min heating rate) to inform storage and handling .
Q. What synthetic routes are reported for analogous dihydrochromeno-pyrrole-diones, and how can they be optimized?
- Methodological Answer :
- Multicomponent One-Pot Reactions : Combine substituted phenols, pyrroles, and fluorinated precursors under mild conditions (e.g., 60–80°C, 12–24 hours) to minimize purification steps .
- Key Optimization Steps :
- Solvent selection (e.g., DMF for polar intermediates).
- Catalytic systems (e.g., Lewis acids like ZnCl for cyclization).
- Yield improvements (reported 50–70% for related compounds) .
Q. How do functional groups (e.g., morpholine, allyloxy) influence reactivity in downstream modifications?
- Methodological Answer :
- Morpholine-Propyl Chain : Enhances solubility and acts as a hydrogen-bond acceptor, enabling interactions with biological targets. Reactivity can be tuned via alkylation or acylation .
- Allyloxy Group : Susceptible to oxidation (e.g., ozonolysis for aldehyde generation) or click chemistry (e.g., thiol-ene reactions) for bioconjugation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodological Answer :
- Derivative Synthesis : Modify substituents (e.g., replace morpholine with piperazine or vary the allyloxy chain length) to assess impact on target binding .
- Assay Design :
- Use enzyme inhibition assays (e.g., kinases) with IC determination.
- Pair with computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What strategies resolve contradictions in reported synthetic yields for fluorinated chromeno-pyrrole-diones?
- Methodological Answer :
- Controlled Variable Testing : Compare reaction parameters (e.g., temperature, solvent polarity) across studies. For example, fluorination at 80°C in DMF yields higher purity than THF-based methods .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) that reduce yield .
Q. How can process optimization address scalability challenges in synthesis?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow systems to improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Membrane Purification : Employ nanofiltration membranes to isolate intermediates, reducing solvent waste .
Q. What role does the fluorinated substituent play in modulating electronic properties?
- Methodological Answer :
- Electron-Withdrawing Effects : The 7-fluoro group stabilizes the chromeno-pyrrole core via resonance, altering redox potentials (measured via cyclic voltammetry) .
- Impact on Bioactivity : Fluorine’s electronegativity enhances membrane permeability, quantified using logP assays (e.g., shake-flask method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
